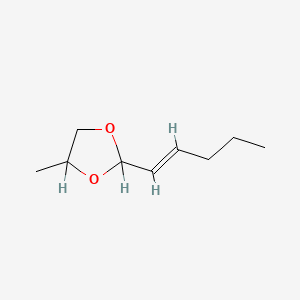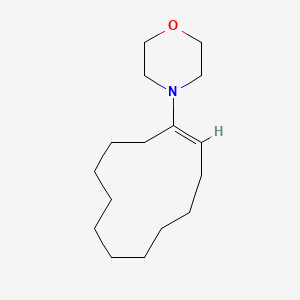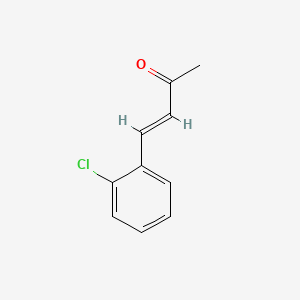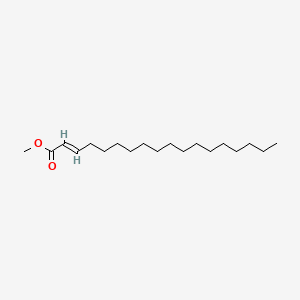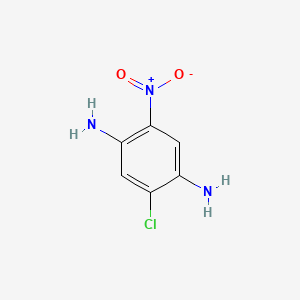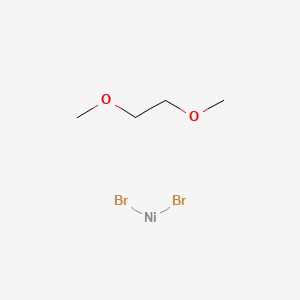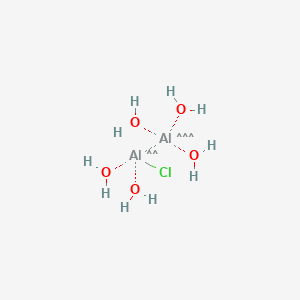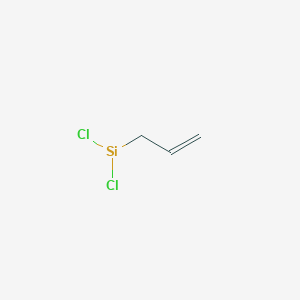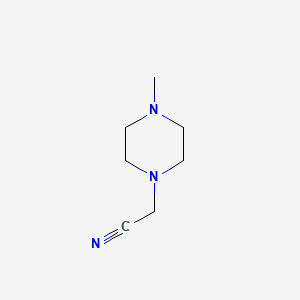
(4-Methylpiperazin-1-yl)acetonitrile
概要
説明
(4-Methylpiperazin-1-yl)acetonitrile, also known as 4-MPA, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of pharmaceuticals and other organic compounds. 4-MPA has been studied extensively in the field of medicinal chemistry and has a variety of applications in scientific research.
科学的研究の応用
Directed C–H Cyanation
A new protocol involving Cu(OAc)2-mediated cyanation of arenes has been developed, utilizing benzimidazole as the directing group and (4-Methylpiperazin-1-yl)acetonitrile as the cyano source. This method allows for the facile and convenient synthesis of cyano derivatives in moderate to good yields .
Non-Linear Optical Single Crystal Synthesis
(4-Methylpiperazin-1-yl)acetonitrile: has been used in the synthesis of a novel organic 2-naphthol derived Mannich base non-linear optical single crystal. This crystal has potential applications in electro-optic devices due to its suitable properties .
Anti-inflammatory and Anti-nociceptive Effects
A new piperazine compound, LQFM182, which includes (4-Methylpiperazin-1-yl)acetonitrile , has been studied for its anti-nociceptive and anti-inflammatory effects. The compound showed promising results in various pain-induced tests, suggesting potential therapeutic applications .
Chemical Synthesis and Research
As a chemical reagent, (4-Methylpiperazin-1-yl)acetonitrile is available for purchase and is commonly used in chemical synthesis and research. It is referenced in various technical documents and peer-reviewed papers for its utility in different chemical reactions .
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQQNRWWCWVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441966 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)acetonitrile | |
CAS RN |
874-77-1 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about using (4-Methylpiperazin-1-yl)acetonitrile as a cyanide source in C-H activation reactions?
A1: Traditional cyanation reactions often rely on toxic cyanide salts. This research demonstrates the use of (4-Methylpiperazin-1-yl)acetonitrile as a safer alternative for introducing a cyano group (-CN) into organic molecules []. The study specifically focuses on its application in C-H activation reactions, a powerful tool for functionalizing organic molecules.
Q2: What types of reactions has (4-Methylpiperazin-1-yl)acetonitrile been successfully applied to as a cyanation reagent?
A2: The research highlights the successful application of (4-Methylpiperazin-1-yl)acetonitrile in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles via C(sp2)–H cyanation of aryls/heteroaryls []. This demonstrates its potential in constructing valuable compounds for medicinal chemistry and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

